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Executive Summary

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2
(EBI2), is a critical regulator of immune cell migration, orchestrating the precise positioning of B
cells, T cells, dendritic cells (DCs), and innate lymphoid cells (ILCs) within secondary lymphoid
organs. This receptor and its endogenous oxysterol ligands, most notably 7a,25-
dihydroxycholesterol (7a,25-OHC), form a key chemotactic axis that governs adaptive and
innate immune responses. Dysregulation of the GPR183/oxysterol pathway has been
implicated in a range of pathologies, including autoimmune diseases, chronic inflammation,
and viral infections, making it an attractive target for therapeutic intervention. This guide
provides an in-depth overview of the GPR183 signaling pathway, its role in the migration of
various immune cell subsets, quantitative data on receptor-ligand interactions, and detailed
protocols for key experimental assays.

The GPR183 Receptor and its Ligands

GPR183 is a class A G protein-coupled receptor (GPCR) predominantly expressed on immune
cells.[1][2] Its activation is driven by a gradient of specific oxysterols, which are hydroxylated
forms of cholesterol.

Ligand Synthesis and Gradient Formation: The primary and most potent endogenous ligand for
GPR183 is 70,25-OHC.[3][4] The chemotactic gradient essential for directing cell migration is
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established by the localized expression of enzymes that synthesize and degrade 7a,25-OHC:

o Synthesis: Cholesterol is first converted to 25-hydroxycholesterol (25-OHC) by cholesterol
25-hydroxylase (CH25H). Subsequently, 25-OHC is converted to 7a,25-OHC by 25-
hydroxycholesterol 7a-hydroxylase (CYP7B1).[5] These enzymes are typically expressed by
non-hematopoietic stromal cells in specific microenvironments, such as the borders of B cell
follicles.[5]

o Degradation: 7a,25-OHC is metabolized into inactive bile acid precursors by hydroxy-delta-5-
steroid dehydrogenase, 3 beta- and steroid delta-isomerase 7 (HSD3B7), which is
expressed in areas where the ligand concentration is low, thereby sharpening the gradient.

[5]

This enzymatic arrangement creates high concentrations of 70,25-OHC in areas like the
interfollicular and outer follicular regions of lymphoid tissues, attracting GPR183-expressing
cells.[1]

GPR183 Signaling Pathway

Upon ligand binding, GPR183 undergoes a conformational change, initiating intracellular
signaling cascades primarily through two pathways: G protein-dependent and [3-arrestin-
dependent signaling.

G Protein-Dependent Signaling: GPR183 couples to the inhibitory Gai subunit of heterotrimeric
G proteins.[6][7] This coupling leads to:

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (CAMP) levels.

Release of the GBy subunit, which activates downstream effectors.

Activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK)
pathways, such as ERK1/2.[8]

Mobilization of intracellular calcium (Caz?+).[8][9]

These signaling events converge to regulate the actin cytoskeleton, leading to changes in cell
polarity and motility, ultimately driving chemotaxis.[6]
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B-Arrestin-Dependent Signaling: GPR183 can also signal independently of G proteins by
recruiting B-arrestins.[6][10] While Gai signaling is crucial for the initiation of migration, (3-
arrestin recruitment is important for receptor desensitization and internalization, which are
necessary to maintain sensitivity to the chemotactic gradient.[4][11] Interestingly, chemotaxis
can be uncoupled from receptor internalization, suggesting a distinct role for B-arrestin in
modulating the migratory machinery.[4][11]
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Role in Immune Cell Subsets

GPR183 expression is dynamically regulated during the lifespan and activation state of various
immune cells, dictating their location and function.

* B Lymphocytes: GPR183 is a master regulator of B cell positioning. It guides newly activated
B cells to the outer follicular and interfollicular regions, facilitating interactions with T helper
cells at the T-B border.[12] Its subsequent downregulation is essential for B cells to enter
germinal centers for affinity maturation.[1] This precise spatiotemporal control is crucial for
mounting effective T-dependent antibody responses.[3]

o T Lymphocytes: In T cells, GPR183 directs migration to the outer T cell zone and the T-B
border.[1] This positioning is critical for activated T cells to encounter antigen-presenting
DCs, a key step in their differentiation into T follicular helper (Tfh) cells, which are essential
for providing help to B cells.[7]

o Dendritic Cells (DCs): Splenic DC subsets rely on GPR183 for their homeostasis and
localization. Specifically, it directs CD4+ DCs to the bridging channels of the spleen, sentinel
positions for capturing blood-borne antigens and initiating T cell activation.[1]

e Innate Lymphoid Cells (ILCs): GPR183 is highly expressed by lymphoid-tissue-inducer (LTi)-
like ILC3s. The GPR183-oxysterol axis is required for ILC3s to localize to cryptopatches and
isolated lymphoid follicles in the colon, where they contribute to lymphoid tissue development
and intestinal homeostasis.[5]

e Macrophages and Monocytes: GPR183 is expressed on monocytes and macrophages and
mediates their migration towards 7a,25-OHC.[13] During severe viral respiratory infections
like influenza and SARS-CoV-2, the GPR183/oxysterol axis is upregulated in the lungs,
driving the recruitment of inflammatory monocytes and macrophages.[1][14]

Quantitative Data

The interaction between GPR183 and its ligands, as well as the downstream cellular
responses, have been quantified in numerous studies. The tables below summarize key data
points.

Table 1: Ligand Binding Affinities and Potencies
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) Reference(s
Ligand Assay Type Cell/System Parameter Value )
EBI2-
Radioligand expressing
70,25-OHC o Kd 450 pM [4]
Binding CHO cell
membranes
EBI2-
Radioligand expressing
70,25-OHC o Kd 25+ 10 nM [9]
Binding CHO cell
membranes
o EBI2-
Radioligand )
70,25-OHC o expressing IC50 24 £ 1.6 nM [13]
Binding
HEK?293 cells
EBI2-
GTPyYS ) 0.15 nM (150
70,25-OHC o expressing EC50 [10]
Binding pM)
CHO cells
EBI2-
GTPYS )
70,25-OHC o expressing EC50 1.0+0.1nM [13]
Binding
HEK?293 cells
_ EBI2-
Calcium _
70,25-OHC o expressing EC50 ~1 nM 9]
Mobilization
CHO cells
EBI2-
GTPyS )
70,27-OHC o expressing EC50 1.3 nM [10]
Binding
CHO cells
EBI2-
Calcium )
733,25-OHC o expressing EC50 ~50 nM [9]
Mobilization
CHO cells
EBI2-
GTPYS )
25-OHC o expressing EC50 127 nM [10]
Binding
CHO cells
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70-OHC

GTPyS
Binding

EBI2-
expressing
CHO cells

EC50

96 nM

[10]

Note: The variability in reported values can be attributed to different experimental systems, cell

lines, and assay conditions.

Table 2: Functional Cellular Responses

. Reference(s
Cell Type Assay Type Ligand Parameter Value |
Mouse Band  Transwell
o 70,25-OHC EC50 ~500 pM [4]
T cells Migration
EBV-infected Transwell
o 70,25-OHC EC50 ~1 nM [11]
B cells Migration
B-cell
Transwell
lymphoma L 70,25-OHC EC50 ~1nM [11]
] Migration
line
EBI2- _
) [B-arrestin
expressing ] 70,25-OHC EC50 39.8 nM [10]
Recruitment
cells
EBI2- _
_ B-arrestin
expressing ) 70,27-OHC EC50 174 nM [10]
I Recruitment
cells

Experimental Protocols

Studying the GPR183/EBI2 axis involves a range of in vitro and in vivo techniques. Below are

detailed methodologies for key experiments.

In Vitro Chemotaxis (Transwell Migration Assay)

This assay quantifies the directed migration of cells towards a chemoattractant.
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Principle: Cells are placed in the upper chamber of a Transwell insert, which contains a porous
membrane. The lower chamber contains medium with the chemoattractant (e.g., 7a,25-OHC).
The number of cells that migrate through the pores to the lower chamber is quantified.

Detailed Protocol:
e Cell Preparation:

o Culture GPR183-expressing cells (e.qg., B cells, T cells, or a cell line like U937) to ~80%
confluency.

o For adherent cells, detach using a non-enzymatic solution or gentle trypsinization. For
suspension cells, collect by centrifugation.

o Wash cells twice with serum-free medium (e.g., RPMI 1640 with 0.1% BSA). Resuspend
the cell pellet in the same serum-free medium to a final concentration of 1-2 x 10°
cells/mL. Starve cells in this medium for 2-4 hours at 37°C to reduce background
migration.

e Assay Setup:
o Use 24-well plates with Transwell inserts (typically 5 um pore size for lymphocytes).

o Prepare chemoattractant solutions: Dilute 7a,25-OHC in serum-free medium to desired
concentrations (a dose-response curve from 0.1 nM to 100 nM is common).

o Add 600 pL of the chemoattractant solution (or control medium) to the lower wells of the
24-well plate.

o Carefully place the Transwell inserts into the wells, avoiding air bubbles.
o Add 100 pL of the prepared cell suspension (1-2 x 10° cells) to the top of each insert.
e Incubation:

o Incubate the plate at 37°C in a 5% CO: incubator for 3-4 hours. Incubation time should be
optimized for the specific cell type.
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e Quantification:

o After incubation, carefully remove the inserts. Gently wipe the top side of the membrane
with a cotton swab to remove non-migrated cells.

o Method A (Staining and Counting): Fix the migrated cells on the bottom of the membrane
with methanol or 4% paraformaldehyde for 10-15 minutes. Stain with 0.2% Crystal Violet
for 5 minutes. Wash with water, allow to air dry, and count the cells in several microscopic
fields.

o Method B (Flow Cytometry): Collect the cells from the bottom well. Add a known number
of counting beads to the sample before acquisition on a flow cytometer. The absolute
number of migrated cells can be calculated based on the ratio of cell events to bead
events. This method is highly accurate and allows for phenotyping of the migrated cells.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: Prepare Cells
(Wash, Starve in Serum-Free Medium)

Assay Setup
1. Add Chemoattractant (7a,25-OHC) to lower well.
2. Place Transwell insert in well.
3. Add cell suspension to upper insert.

Incubation
(3-4 hours at 37°C, 5% CO2)

Remove Non-Migrated Cells
(Wipe top of membrane)

Staining FACS
Method A: Staining Method B: Flow Cytometry
1. Fix migrated cells. 1. Collect cells from lower well.
2. Stain with Crystal Violet. 2. Add counting beads.
3. Count under microscope. 3. Analyze on flow cytometer.

End: Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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